molecular formula C14H15NO3 B1327806 Ethyl-5-(3-cyanophenyl)-5-oxovalerate CAS No. 898753-47-4

Ethyl-5-(3-cyanophenyl)-5-oxovalerate

Cat. No.: B1327806
CAS No.: 898753-47-4
M. Wt: 245.27 g/mol
InChI Key: AMBOXCSSYZUWSR-UHFFFAOYSA-N
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Description

Ethyl-5-(3-cyanophenyl)-5-oxovalerate is an organic compound with a complex structure that includes a cyanophenyl group and an oxovalerate ester

Scientific Research Applications

Ethyl-5-(3-cyanophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-(3-cyanophenyl)-5-oxovalerate typically involves the esterification of 5-(3-cyanophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl-5-(3-cyanophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 5-(3-cyanophenyl)-5-oxovaleric acid.

    Reduction: Ethyl-5-(3-aminophenyl)-5-oxovalerate.

    Substitution: Various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism by which Ethyl-5-(3-cyanophenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Ethyl-5-(3-cyanophenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl-5-(4-cyanophenyl)-5-oxovalerate: Similar structure but with the nitrile group in a different position, which can affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

Properties

IUPAC Name

ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)8-4-7-13(16)12-6-3-5-11(9-12)10-15/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOXCSSYZUWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645635
Record name Ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-47-4
Record name Ethyl 3-cyano-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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